2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI)
Description
2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) (CAS 132243-26-6) is a bicyclic lactam derivative featuring a strained norbornene-like framework with an amide group at position 2 and a ketone at position 3. This compound is structurally related to synthons widely used in pharmaceutical synthesis, particularly for carbocyclic nucleosides and β-lactam antibiotics .
Properties
IUPAC Name |
3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-4(3-5)6(9)10/h1-2,4-5H,3H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSBIUCLXUHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1N(C2=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microbial Whole-Cell Catalysts
The use of microorganisms such as Bacillus, Klyuvera, and Escherichia strains has been extensively documented for enantioselective hydrolysis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. For instance, Bacillus sp. (ATCC No. 21285) achieves 58.2% enantiomeric excess (ee) of the (−)-enantiomer with a 31.8% chemical yield under optimized conditions. The process involves suspending racemic Vince lactam in phosphate buffer (pH 7.0) with wet biomass, followed by agitation at 25–30°C for 24–72 hours. The resolved lactam is extracted using dichloromethane and purified via silica gel chromatography.
Table 1: Enzymatic Resolution Efficiency with Bacillus sp.
| Cell Mass (mg) | Reaction Time (hr) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| 50 | 72 | 31.8 | 58.2 |
| 100 | 24 | 45.2 | 72.5 |
| 150 | 24 | 49.8 | 85.4 |
Reaction Conditions and Optimization
Key parameters influencing enzymatic efficiency include:
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Temperature : Optimal activity occurs at 25–30°C, with significant drops above 40°C due to enzyme denaturation.
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pH : Phosphate buffer (pH 7.0) maintains lactamase stability, while acidic or alkaline conditions reduce hydrolysis rates.
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Solvent Systems : Aqueous-organic biphasic systems (e.g., buffer-dichloromethane) enhance product recovery by minimizing enzyme inhibition.
Limitations and Scalability
While enzymatic methods are economical, prolonged reaction times (24–72 hours) and moderate yields (30–50%) pose challenges for industrial-scale production. Advances in immobilized enzyme technologies and directed evolution of lactamases are actively addressing these limitations.
Chiral Chromatographic Separation
Chiral stationary phases (CSPs) offer an alternative route to resolve racemic Vince lactam into its enantiomers. Crown ether-based CSPs, which exploit host-guest interactions with the lactam’s amine group, have demonstrated exceptional selectivity for the (−)-enantiomer.
Crown Ether-Based Stationary Phases
The preparative separation involves loading racemic Vince lactam onto a column packed with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid CSP. Mobile phases such as methanol-water (80:20 v/v) achieve baseline resolution (α = 1.52) with a retention time of 12.3 minutes for the (−)-enantiomer.
Table 2: Chromatographic Resolution Parameters
| Column Type | Mobile Phase | Retention Time (−)-Enantiomer (min) | α (Selectivity) |
|---|---|---|---|
| Crown Ether CSP (250 mm) | Methanol:H₂O | 12.3 | 1.52 |
| Polysaccharide CSP (250 mm) | Hexane:IPA | 18.7 | 1.34 |
Post-Resolution Functionalization
Following separation, the resolved (−)-lactam undergoes sequential transformations:
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Protection : Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine group to form tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.
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Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a hydroxyl group, yielding tert-butyl [(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.
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Deprotection : Hydrochloric acid (HCl) hydrolyzes the Boc group, producing (1R,4S)-4-aminocyclopent-2-en-1-yl methanol hydrochloride.
Yield and Purity Considerations
Chiral chromatography achieves >98% enantiomeric purity but requires costly CSPs and specialized equipment. The multi-step functionalization further reduces overall yields to 20–30%, limiting its utility to high-value pharmaceutical applications.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for Vince Lactam Preparation
| Parameter | Enzymatic Resolution | Chiral Chromatography |
|---|---|---|
| Enantiomeric Purity | 58–85% ee | >98% ee |
| Chemical Yield | 30–50% | 20–30% |
| Cost | Low (microbial cultivation) | High (CSPs, solvents) |
| Scalability | Industrial feasible | Limited to lab-scale |
| Environmental Impact | Mild conditions | Organic solvent waste |
Enzymatic resolution is preferable for bulk production despite lower purity, whereas chiral chromatography suits small-scale, high-purity demands. Hybrid approaches, such as enzymatic pre-resolution followed by chromatographic polishing, are emerging to balance cost and quality .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Hydrogenation reactions to reduce double bonds.
Substitution: N-modulation and C-arylation reactions in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted lactams .
Scientific Research Applications
Synthetic Applications
Vince lactam serves as a versatile intermediate in the synthesis of various compounds:
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Synthesis of Therapeutic Agents :
- It is utilized in the preparation of carbocyclic nucleosides, which are crucial in antiviral therapies. For instance, it is a precursor to the enantiomers of carbovir, an antiviral drug effective against HIV .
- The compound has been involved in the synthesis of analogs of bredinin, a natural nucleoside antibiotic with antiviral properties .
- Chemoenzymatic Processes :
- Diels-Alder Reactions :
Case Study 1: Antiviral Drug Development
A notable application of Vince lactam is its role in synthesizing carbovir derivatives. The chemoenzymatic resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one has been reported to yield high enantiomeric excesses, making it a critical step in developing effective antiviral therapies .
Case Study 2: Synthesis of Bredinin Analogues
Research has documented the synthesis of a novel carbocyclic analogue of bredinin using Vince lactam as a key precursor. This study highlighted the compound's ability to facilitate the construction of complex structures that mimic natural products with biological activity .
Data Tables
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI) involves its role as a precursor in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of carbovir, the lactam undergoes enzymatic resolution to produce the active enantiomer, which inhibits the reverse transcriptase enzyme of HIV-1 . This inhibition prevents the replication of the virus, making it an effective antiviral agent.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences between the target compound and related bicyclic systems:
Key Observations :
- Bridge Heteroatoms : The substitution of oxygen (e.g., 7-oxa in ) or additional nitrogen (e.g., 3-aza in ) alters ring strain and reactivity. For instance, 2-oxa-3-azabicyclo derivatives exhibit regioselectivity in cycloadditions (90% yield) but modest stereocontrol .
Comparisons :
- Phosphorylation : Derivatives of 2-azabicyclo[2.2.1]hept-5-ene react with diphenylphosphinic chloride to form phosphorylated products, with reaction mechanisms dependent on endo/exo isomerism .
- Cycloadditions : 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene undergoes Ru-catalyzed [2+2] cycloadditions with alkynes, yielding functionalized bicyclic products .
- Diels-Alder Reactions : 7-Oxabicyclo derivatives are synthesized via regioselective Diels-Alder reactions, though hydrolysis steps can be challenging .
Stereochemical Considerations
The absolute configuration of 2-substituted 2-azabicyclo[2.2.1]hept-5-enes is determined via ROESY NMR and X-ray crystallography, with (1R) configurations confirmed for antiviral activity . Enzymatic resolution ensures high enantiopurity (>98% ee), critical for bioactive molecules .
Biological Activity
2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-oxo-(9CI), commonly referred to as Vince lactam, is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate in the synthesis of various biologically active compounds, particularly antiviral agents.
- Molecular Formula : C11H15N O3
- Molecular Weight : 209.242 g/mol
- CAS Number : 151792-53-9
- IUPAC Name : tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Biological Activity Overview
The biological activity of Vince lactam and its derivatives has been extensively studied, particularly in the context of their antiviral properties. This section summarizes key findings from various studies regarding its biological effects.
Antiviral Properties
- Precursor to Antiviral Drugs : Vince lactam serves as a crucial building block for the synthesis of several antiviral drugs, including Carbovir and Abacavir, which are used in the treatment of HIV/AIDS . The compound's ability to undergo chemical modifications allows for the development of new antiviral agents with improved efficacy.
- Mechanism of Action : The antiviral activity is primarily attributed to its ability to inhibit viral replication by mimicking nucleoside structures, thus interfering with viral polymerase activity . This mechanism is essential for the design of nucleoside analogs that can effectively combat viral infections.
Case Studies and Research Findings
Several studies have highlighted the biological significance of Vince lactam:
Synthetic Applications
Vince lactam's versatility extends beyond antiviral applications; it is also utilized in synthesizing other biologically relevant compounds:
- γ-Lactams and γ-Amino Acids : The compound's structure allows for the efficient synthesis of functionalized γ-lactams and γ-amino acids, which are important in drug discovery and development .
Future Directions
Research into Vince lactam and its derivatives continues to expand, focusing on:
- Enhanced Selectivity : Developing compounds that selectively target viral enzymes while minimizing side effects.
- Novel Derivatives : Exploring new synthetic pathways to create derivatives with improved pharmacokinetic properties.
Q & A
Q. What are the validated synthetic routes for 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxamide,3-oxo-(9CI), and how can structural purity be confirmed?
- Methodological Answer : Synthesis often leverages bicyclic scaffold modifications. For example, acetylenic ester intermediates (common in bicyclo[2.2.1] systems) can be functionalized via carboxamide formation . Key steps:
Cycloaddition or ring-closing metathesis to form the bicyclic core.
Oxidation at the 3-position to introduce the ketone group.
Carboxamide coupling using activated carbonyl reagents (e.g., EDCI/HOBt).
Structural confirmation: Use IR spectroscopy to verify carbonyl stretches (amide ~1650 cm⁻¹, ketone ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve bicyclic proton environments (e.g., bridgehead protons at δ 3.5–4.5 ppm) .
Q. Table 1: Common Analytical Techniques for Purity Assessment
| Technique | Target Functional Groups | Key Peaks/Signals | Reference |
|---|---|---|---|
| IR | Amide, Ketone | 1650 cm⁻¹, 1700 cm⁻¹ | |
| ¹H NMR | Bridgehead protons | δ 3.5–4.5 ppm | |
| HPLC | Purity quantification | Retention time |
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Adopt a split-plot design (as in ) with:
- Main plots : pH levels (e.g., 2, 7, 12).
- Subplots : Temperatures (e.g., 25°C, 40°C, 60°C).
- Replicates : 4 replicates per condition to assess degradation kinetics.
Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs). Use Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Steps:
Compare solvent-dependent NMR : Perform variable-temperature NMR to detect conformational flexibility .
X-ray refinement : Ensure high-resolution data (<1.0 Å) to resolve bond angles and torsional strain .
Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
Q. What strategies are recommended for optimizing enantioselective synthesis of this compound?
- Methodological Answer : Enantiocontrol often requires chiral auxiliaries or catalysts. Example protocol:
Chiral pool synthesis : Start with enantiopure precursors (e.g., amino acids) to bias ring formation .
Asymmetric catalysis : Use Ru-based catalysts for ketone reduction or Pd for cross-coupling .
Chiral HPLC : Validate enantiomeric excess (ee >98%) using a Chiralpak AD-H column (hexane:IPA = 90:10) .
Q. Table 2: Enantioselective Approaches
| Method | Catalyst/Reagent | ee (%) | Reference |
|---|---|---|---|
| Chiral auxiliary | (S)-Proline-derived | 92 | |
| Asymmetric hydrogenation | Ru(BINAP) | 95 |
Q. How can researchers systematically evaluate the environmental fate of this compound using computational models?
- Methodological Answer : Follow the INCHEMBIOL framework ():
Physicochemical profiling : Calculate logP (e.g., using MarvinSuite) and pKa to predict solubility/bioavailability.
Degradation pathways : Simulate hydrolysis/oxidation via Gaussian09 (B3LYP/6-311++G**).
Ecotoxicology : Use QSAR models (e.g., ECOSAR) to estimate LC50 for aquatic organisms .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across in vitro vs. in vivo studies?
- Methodological Answer : Potential causes include metabolic instability or poor membrane permeability. Mitigation steps:
ADME profiling : Assess metabolic clearance (e.g., liver microsomes) and plasma protein binding .
Prodrug design : Modify the carboxamide group to enhance bioavailability (e.g., ester prodrugs) .
Dose-response reconciliation : Use Hill equation modeling to align IC50 (in vitro) with ED50 (in vivo) .
Notes
- Methodological Rigor : Answers integrate experimental design (e.g., split-plot), analytical validation (e.g., NMR/DFT), and environmental modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
